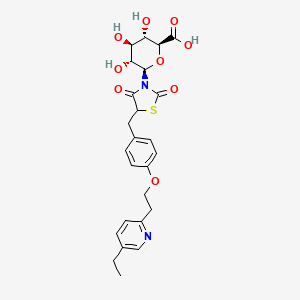

吡格列酮 N-|A-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pioglitazone N-beta-D-glucuronide: is a biochemical compound with the molecular formula C25H28N2O9S and a molecular weight of 532.56 g/mol . It is a metabolite of pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus . This compound is often used in proteomics research and is not intended for diagnostic or therapeutic use .

科学研究应用

Chemistry: In chemistry, Pioglitazone N-beta-D-glucuronide is used as a reference compound in analytical methods to study the metabolism of pioglitazone .

Biology: In biology, this compound is used to study the glucuronidation process, which is a major phase II metabolic pathway for the detoxification of drugs and endogenous compounds .

Medicine: In medicine, Pioglitazone N-beta-D-glucuronide is used in research to understand the pharmacokinetics and pharmacodynamics of pioglitazone .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that may undergo glucuronidation .

作用机制

Target of Action

Pioglitazone N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by Pioglitazone leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of several biochemical pathways. For instance, it has been shown to downregulate genes associated with Free Fatty Acid (FFA) uptake and de novo lipogenesis, including Cd36, Fads1, Fads2, Fasn, Scd1, Elovl5, and Pklr . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

Pioglitazone is well absorbed and metabolized by the hepatic cytochrome P450 enzyme system . It is administered as a racemic mixture, though there is no pharmacologic difference between the enantiomers and they appear to interconvert in vivo with little consequence . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in pioglitazone pharmacokinetics .

Result of Action

The activation of PPARγ by Pioglitazone enhances cellular responsiveness to insulin, increases insulin-dependent glucose disposal, and improves impaired glucose homeostasis . In patients with type 2 diabetes mellitus, these effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . Moreover, it has been shown to reduce proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells .

Action Environment

The action of Pioglitazone is influenced by various environmental factors. Its use is recommended together with exercise and diet . It has fallen out of favor in recent years due to the presence of multiple adverse effects and warnings regarding its use (eg, congestive heart failure, bladder cancer) and the availability of safer and more effective alternatives for patients with type 2 diabetes mellitus .

准备方法

Industrial Production Methods: The compound is primarily synthesized for research purposes and is not produced on a large industrial scale .

化学反应分析

Types of Reactions: Pioglitazone N-beta-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents such as sodium borohydride .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Pioglitazone N-beta-D-glucuronide .

相似化合物的比较

Rosiglitazone N-beta-D-glucuronide: Another glucuronide metabolite of a thiazolidinedione class drug.

Troglitazone N-beta-D-glucuronide: A glucuronide metabolite of troglitazone, which was withdrawn from the market due to safety concerns.

Uniqueness: Pioglitazone N-beta-D-glucuronide is unique in its specific structure and its role as a metabolite of pioglitazone. It is used primarily in research to study the metabolism and pharmacokinetics of pioglitazone .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBSAEQQNCGUFV-ABCFDMLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858315 |

Source

|

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296832-75-1 |

Source

|

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)